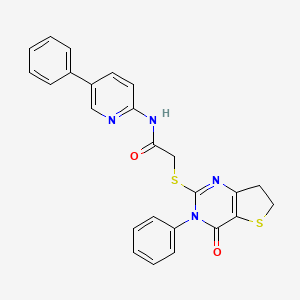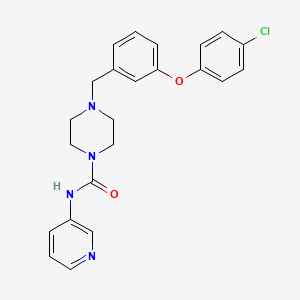
JNJ-40355003
Vue d'ensemble
Description
JNJ40355003 est un inhibiteur puissant et sélectif de l’hydrolase des amides d’acides gras (FAAH). Cette enzyme est responsable de la dégradation des amides d’acides gras, y compris l’anandamide, l’oléoylethanolamide et la palmitoylethanolamide. En inhibant la FAAH, JNJ40355003 augmente les niveaux de ces amides d’acides gras dans le plasma, ce qui peut avoir divers effets physiologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour assurer les transformations chimiques souhaitées .
Méthodes de production industrielle : La production industrielle de JNJ40355003 impliquerait probablement la mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction pour des volumes plus importants, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions : JNJ40355003 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont introduits ou modifiés. Il peut également participer à des réactions d’oxydation et de réduction dans certaines conditions .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de JNJ40355003 comprennent des solvants organiques comme le diméthylsulfoxyde, des catalyseurs comme le palladium sur carbone et divers acides et bases pour faciliter les réactions .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant JNJ40355003 sont généralement des dérivés avec des groupes fonctionnels modifiés, qui peuvent améliorer ou modifier son activité biologique .
Applications de la recherche scientifique
JNJ40355003 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé pour étudier les mécanismes d’inhibition de la FAAH et les effets de l’augmentation des niveaux d’amides d’acides gras. En biologie, il aide à comprendre le rôle des amides d’acides gras dans divers processus physiologiques. En médecine, JNJ40355003 est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la douleur et l’inflammation. Dans l’industrie, il peut être utilisé dans le développement de nouveaux produits pharmaceutiques et autres produits .
Applications De Recherche Scientifique
JNJ40355003 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of FAAH inhibition and the effects of elevated fatty acid amide levels. In biology, it helps in understanding the role of fatty acid amides in various physiological processes. In medicine, JNJ40355003 is being investigated for its potential therapeutic effects in conditions such as pain and inflammation. In industry, it may be used in the development of new pharmaceuticals and other products .
Mécanisme D'action
JNJ40355003 exerce ses effets en inhibant sélectivement l’enzyme hydrolase des amides d’acides gras (FAAH). Cette inhibition empêche la dégradation des amides d’acides gras, ce qui entraîne des niveaux élevés de ces composés dans le plasma. L’augmentation des niveaux d’amides d’acides gras peut interagir avec diverses cibles moléculaires et voies, entraînant des effets physiologiques tels que le soulagement de la douleur et des actions anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires : Certains composés similaires à JNJ40355003 comprennent d’autres inhibiteurs de la FAAH tels que URB597, PF-04457845 et BIA 10-2474. Ces composés inhibent également la FAAH et augmentent les niveaux d’amides d’acides gras .
Unicité : Ce qui distingue JNJ40355003 des autres inhibiteurs de la FAAH, c’est sa grande sélectivité et sa puissance. Il s’est avéré efficace dans divers modèles animaux, y compris les rats, les chiens et les singes cynomolgus, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
1394894-41-7 |
|---|---|
Formule moléculaire |
C23H23ClN4O2 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29) |
Clé InChI |
CTYVKSQPMCSUOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-40355003; JNJ 40355003; JNJ40355003. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


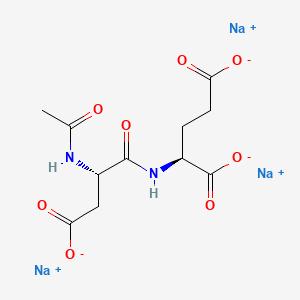
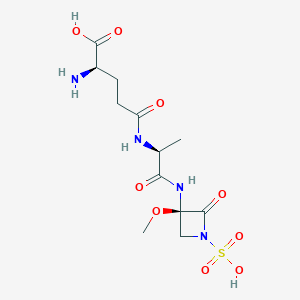
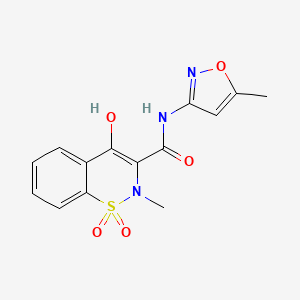

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

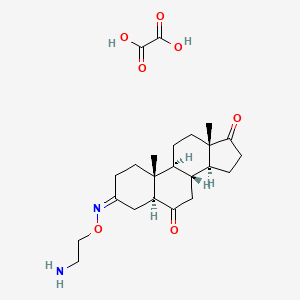
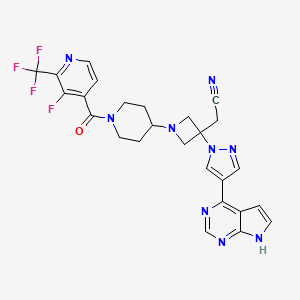

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
